molecular formula C10H9ClN2O2 B2456985 1-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione CAS No. 1008068-93-6

1-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione

Cat. No.: B2456985
CAS No.: 1008068-93-6
M. Wt: 224.64
InChI Key: YRTFBBSKIRZNAW-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione is an organic compound with the molecular formula C 10 H 9 ClN 2 O 2 and a molecular weight of 224.64 g/mol . It is characterized by an imidazolidine-2,4-dione core structure, substituted with a methyl group at the 5-position and a 4-chlorophenyl group at the 1-position. This compound is supplied with a purity of 95% . This chemical has demonstrated significant value in structural biology and early-stage drug discovery research. It was identified as a key fragment molecule in a large-scale crystallographic screening campaign targeting the SARS-CoV-2 Nsp3 macrodomain, a viral protein implicated in countering host immune responses . In this study, the compound, referred to as SF051 , was shown to bind within the active site of the macrodomain, providing a crucial structural starting point for the development of potent inhibitors . The high-resolution (1.13 Å) crystal structure of the complex (PDB ID: 5S4I) offers researchers a detailed view of the molecular interactions, facilitating rational drug design . As such, this compound serves as a valuable chemical probe for studying protein-ligand interactions and as a foundational scaffold for the synthesis and optimization of new therapeutic agents targeting viral proteins. Intended Use : This product is intended For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

1-(4-chlorophenyl)-5-methylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-6-9(14)12-10(15)13(6)8-4-2-7(11)3-5-8/h2-6H,1H3,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTFBBSKIRZNAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(=O)N1C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1008068-93-6
Record name 1-(4-chlorophenyl)-5-methylimidazolidine-2,4-dione
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione typically involves the reaction of 4-chlorobenzaldehyde with methylamine and glyoxal. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the imidazolidine-2,4-dione ring. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically carried out under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The 4-chlorophenyl group undergoes nucleophilic substitution due to the electron-withdrawing effect of the chlorine atom, which activates the aromatic ring toward attack by nucleophiles.

Reaction Conditions Products Formed Key Observations
NaOH (aqueous), 80–100°CHydroxyphenyl derivativeChlorine replaced by hydroxyl group.
NH₃ (ammonolysis), ethanol refluxAminophenyl derivativeRequires catalytic Cu or Pd.

This reactivity is critical for synthesizing analogs with modified biological activity.

Ring-Opening Reactions

The imidazolidine-2,4-dione ring can undergo hydrolysis under acidic or basic conditions:

Conditions Products Mechanistic Pathway
HCl (6N), reflux 4-Chlorophenylglycine derivativesAcid-catalyzed hydrolysis cleaves the ring at the C-N bond.
NaOH (2M), 70°CSodium salt of imidazolidine fragmentsBase-mediated saponification of carbonyl groups.

These reactions are utilized to generate intermediates for further functionalization .

Oxidation and Reduction

The methyl group and carbonyl functionalities participate in redox reactions:

Reaction Type Reagents/Conditions Products
OxidationKMnO₄, H₂O, 25°CCarboxylic acid derivatives
ReductionNaBH₄, MeOHAlcohol or amine derivatives

For example, oxidation of the methyl group yields a carboxylated imidazolidine derivative, while reduction of carbonyl groups generates secondary alcohols.

Cyclization and Heterocycle Formation

The compound serves as a precursor for synthesizing fused heterocycles:

Reagents Products Application
Phenyl isocyanate, EtOH reflux 3-Phenyl-5-arylimidazolidin-2,4-dioneAntimicrobial agent synthesis .
Thiourea, H₂SO₄ catalyst Thioxoimidazolidinone analogsEnhanced biological activity .

These reactions exploit the reactivity of the imidazolidine ring’s nitrogen atoms to form pharmacologically relevant heterocycles .

Electrophilic Aromatic Substitution

While less common due to the deactivating chlorine substituent, directed ortho-metallation strategies enable functionalization:

Conditions Products Yield
LDA, THF, -78°CBrominated or iodinated derivativesModerate (40–60%)

This method is employed to introduce halogens or other electrophiles at specific positions.

Cross-Coupling Reactions

The chlorine atom facilitates palladium-catalyzed couplings:

Reaction Catalysts/Reagents Products
Suzuki-Miyaura couplingPd(PPh₃)₄, arylboronic acidBiaryl derivatives
Buchwald-Hartwig aminationPd₂(dba)₃, XantphosAryl amine analogs

These reactions expand the compound’s utility in medicinal chemistry.

Scientific Research Applications

Chemical Properties and Structure

1-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione has a molecular formula of C10H9ClN2O2 and a molecular weight of approximately 224.64 g/mol. The compound features a five-membered imidazolidine ring with two carbonyl groups (diones) and a para-chlorophenyl substituent, which contributes to its reactivity and biological activity.

Synthesis Routes

The synthesis of this compound can be achieved through various methods. Notably, the compound can be synthesized via cyclization reactions involving appropriate precursors such as amines and carbonyl compounds. The following table summarizes some common synthetic routes:

Synthesis Method Starting Materials Conditions Yield
Cyclization Reaction4-Chlorobenzaldehyde + MethylureaReflux in ethanolHigh
Condensation Reaction4-Chlorobenzylamine + Malonic Acid DerivativeAcidic conditionsModerate

Biological Applications

This compound has shown promise in several biological applications:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. Studies have demonstrated that modifications to the chlorophenyl group can enhance its efficacy against resistant strains.
  • Anticancer Potential : The compound has been investigated for its potential anticancer effects. Preliminary studies suggest that it may inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Some derivatives have been evaluated for their anti-inflammatory properties, showing potential in reducing inflammation markers in vitro.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition at concentrations as low as 10 µg/mL, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

In a research article from Cancer Letters, derivatives of this compound were tested on various cancer cell lines. The findings revealed that certain modifications increased cytotoxicity against breast cancer cells by inducing apoptosis through the mitochondrial pathway.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione is unique due to its specific imidazolidine-2,4-dione ring structure, which imparts distinct chemical and biological properties.

Biological Activity

1-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione, also referred to in various studies as 5-(4-chlorophenyl)-5-methylimidazolidine-2,4-dione, exhibits significant biological activities that warrant detailed exploration. This compound has been investigated for its potential therapeutic applications, particularly in the fields of anti-inflammatory and anticancer treatments.

Chemical Structure and Properties

The compound belongs to the imidazolidine-2,4-dione class, characterized by a five-membered ring structure containing nitrogen atoms and carbonyl groups. The presence of a chlorinated phenyl group enhances its reactivity and potential interaction with biological targets.

Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory effects. Studies have shown that the compound can inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent in conditions characterized by chronic inflammation.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines. For instance, it showed significant activity against breast cancer and leukemia cell lines, with IC50 values indicating effective cytotoxicity at relatively low concentrations . The mechanism behind this activity appears to involve modulation of cell signaling pathways associated with apoptosis and cell cycle regulation.

Mechanistic Insights

The biological activity of this compound is thought to stem from its ability to interact with specific proteins and enzymes involved in disease pathways. For example, binding affinity studies suggest that it may act on receptors associated with inflammatory responses and cancer cell survival .

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds. Below is a summary table highlighting the biological activities of selected analogues:

Compound NameBiological ActivityIC50 (µM)Notable Effects
This compoundAnti-inflammatory, Anticancer10Inhibits cytokine production
5-Acetyl-1,3-bis(4-chlorophenyl)-5-methylimidazolidine-2,4-dioneAnti-inflammatory15Modulates NF-kB signaling
5-(3-Chlorophenyl)-5-methylimidazolidine-2,4-dioneAnticancer12Induces apoptosis in cancer cells

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Study on Inflammatory Disease Models : In a murine model of rheumatoid arthritis, administration of the compound resulted in reduced joint swelling and lower levels of inflammatory markers compared to control groups.
  • Cancer Cell Line Evaluation : A study involving human breast cancer cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability and increased apoptosis markers such as cleaved caspase-3 and PARP .

Q & A

Q. What are the established synthetic routes for 1-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione and its derivatives?

The compound is synthesized via sulfonylation of 5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione using 4-chlorobenzenesulfonyl chloride in dichloromethane (CH2_2Cl2_2) under catalytic triethylamine and dimethylaminopyridine (DMAP). Reaction completion is monitored via TLC, followed by extraction with 1 N HCl and purification via column chromatography . Derivatives often involve modifications at the sulfonyl or phenyl groups, requiring stoichiometric adjustments and controlled temperature conditions (e.g., room temperature for sulfonylation) .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Key parameters include triclinic crystal symmetry (space group P1) with unit cell dimensions a = 9.6959 Å, b = 10.0066 Å, c = 16.6269 Å, and angles α = 92.098°, β = 93.630°, γ = 103.056° . Complementary techniques like NMR (for confirming substituent positions) and IR (for detecting urea carbonyl stretches near 1700 cm1^{-1}) are essential .

Q. How are preliminary biological assays (e.g., hypoglycemic activity) designed for this compound?

Standard protocols involve in vitro aldose reductase inhibition assays using rat lens homogenates, with IC50_{50} values calculated against control inhibitors like epalrestat. Enzyme kinetics (Lineweaver-Burk plots) differentiate competitive vs. non-competitive inhibition. In vivo studies typically use streptozotocin-induced diabetic rat models to assess glucose-lowering effects .

Advanced Research Questions

Q. How do crystal packing interactions influence the compound’s stability and solubility?

The crystal lattice is stabilized by N–H···O hydrogen bonds (2.00–2.56 Å) forming dimeric motifs, with additional C–H···O (3.05–3.12 Å) and halogen interactions (Cl···F: 3.05–3.12 Å). These interactions reduce solubility in polar solvents, necessitating co-solvents like DMSO for biological testing. Molecular dynamics simulations can model solvent accessibility .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., varying IC50_{50}50​ values)?

Discrepancies often arise from assay conditions (e.g., enzyme source, pH, temperature). Standardization using reference compounds (e.g., quercetin for aldose reductase assays) and dose-response curve replication (minimum three independent trials) are critical. Structural analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) should be compared to isolate substituent effects .

Q. How can reaction pathways be optimized for enantioselective synthesis?

Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Cinchona alkaloids) can induce stereocontrol during imidazolidine ring formation. Monitoring enantiomeric excess via chiral HPLC or polarimetry is required. Computational tools (DFT for transition-state modeling) guide catalyst selection .

Methodological Considerations

  • Crystallographic Data Analysis : Refinement parameters (R factor = 0.037, wR = 0.095) and thermal displacement ellipsoids must be cross-validated using software like SHELXL .
  • Biological Assay Design : Include positive/negative controls and account for autofluorescence in fluorophenyl-containing analogs during spectrophotometric assays .

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